3-Amino-3-(3-methylphenyl)propanamide

Catalog No.
S13836079
CAS No.
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-(3-methylphenyl)propanamide

Product Name

3-Amino-3-(3-methylphenyl)propanamide

IUPAC Name

3-amino-3-(3-methylphenyl)propanamide

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13)

InChI Key

RPNUYMZPAGIRJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)N)N

3-Amino-3-(3-methylphenyl)propanamide is an organic compound with the molecular formula C₁₀H₁₄N₂O. It is characterized by its amide functional group, which contributes to its chemical properties and biological activity. The compound features a propanamide backbone with an amino group and a 3-methylphenyl substituent, giving it unique structural characteristics that influence its reactivity and interactions in biological systems. The molecular weight of 3-amino-3-(3-methylphenyl)propanamide is approximately 178.23 g/mol, and it is often utilized in various chemical and pharmaceutical applications .

The reactivity of 3-amino-3-(3-methylphenyl)propanamide can be attributed to its functional groups. Key reactions include:

  • Acid-Base Reactions: The amino group can act as a base, allowing for protonation in acidic conditions.
  • Nucleophilic Substitution: The amide group can undergo nucleophilic attack, making it susceptible to hydrolysis or reaction with electrophiles.
  • Formation of Derivatives: The compound can be modified to create derivatives that may exhibit enhanced biological activity or altered solubility profiles.

These reactions are significant in both synthetic chemistry and the development of pharmacologically active compounds.

Research indicates that 3-amino-3-(3-methylphenyl)propanamide exhibits various biological activities, particularly in pharmacology. Its structure allows it to interact with biological targets, potentially influencing:

    Further studies are required to elucidate the full scope of its biological effects and potential therapeutic applications.

    Synthesis of 3-amino-3-(3-methylphenyl)propanamide typically involves:

    • Starting Materials: Utilizing readily available precursors such as 3-methylphenylacetic acid or its derivatives.
    • Reagents: Employing reagents like ammonia or amines to introduce the amino group.
    • Reaction Conditions: The synthesis may require specific temperature and pressure conditions, often conducted under inert atmospheres to prevent oxidation.

    Common synthetic routes include:

    • Direct Amination: Reacting a suitable precursor with ammonia or an amine under controlled conditions.
    • Reduction Reactions: Reducing corresponding nitro or nitrile compounds to yield the desired amine.

    The applications of 3-amino-3-(3-methylphenyl)propanamide span several fields:

    • Pharmaceuticals: Its potential as a drug candidate for neurological disorders or as an antimicrobial agent.
    • Chemical Intermediates: Utilized in the synthesis of more complex organic molecules.
    • Research Tools: Employed in biochemical research to study enzyme interactions or receptor binding.

    Interaction studies focus on how 3-amino-3-(3-methylphenyl)propanamide interacts with various biological targets. These studies may include:

    • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
    • In Vivo Studies: Investigating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.
    • Molecular Docking Studies: Computational methods used to predict how the compound interacts with target proteins at a molecular level.

    Such studies are crucial for understanding the therapeutic viability of the compound and guiding further development.

    Several compounds share structural similarities with 3-amino-3-(3-methylphenyl)propanamide, including:

    Compound NameMolecular FormulaUnique Features
    2-Amino-2-(4-methylphenyl)propanamideC₁₀H₁₃N₂ODifferent substitution pattern affecting reactivity
    4-Amino-4-(2-methylphenyl)butanamideC₁₂H₁₈N₂OLonger carbon chain, potentially different bioactivity
    2-Amino-2-(3-methylpyridin-4-yl)propanamideC₉H₁₃N₃OContains a pyridine ring, altering interaction profile

    XLogP3

    0.6

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    2

    Exact Mass

    178.110613074 g/mol

    Monoisotopic Mass

    178.110613074 g/mol

    Heavy Atom Count

    13

    Dates

    Last modified: 08-10-2024

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